Maltononaose is an oligosaccharide comprised of nine α-1,4-linked glucose molecules. It has been used as a substrate to study the cleavage distribution and enzyme kinetics of B. licheniformis thermostable α-amylase, as well as the enzyme kinetics of A. niger glucoamylase II.
Related Compounds
Maltohexaose
Compound Description: Maltohexaose is a linear oligosaccharide composed of six glucose units linked by α(1→4) glycosidic bonds. It serves as a substrate for cyclodextrin glycosyltransferase (CGTase) and can be coupled to other malto-oligosaccharides, such as maltose, to produce longer chains [, , , , , ]. Maltohexaose is also involved in the formation of α-cyclodextrin [, ].
Relevance: Maltohexaose is structurally similar to maltononaose, differing only in the number of glucose units. Both are substrates for CGTase and play a role in cyclodextrin production. Maltononaose, being a longer chain, is involved in the formation of larger cyclodextrins like β-cyclodextrin [].
Maltoheptaose
Compound Description: Maltoheptaose is a linear oligosaccharide consisting of seven glucose units linked by α(1→4) glycosidic bonds. It acts as a substrate for CGTase and is involved in the formation of β-cyclodextrin [].
Relevance: Like maltononaose, maltoheptaose is a substrate for CGTase and participates in cyclodextrin formation. The difference in their chain lengths influences the size of cyclodextrins produced. Maltoheptaose leads to β-cyclodextrin, while maltononaose can lead to larger cyclodextrins [, ].
Maltooctaose
Compound Description: Maltooctaose, an oligosaccharide with eight glucose units joined by α(1→4) glycosidic bonds, acts as both a substrate and product in reactions catalyzed by CGTase. It can be formed by coupling maltohexaose with maltose [].
Maltose
Compound Description: Maltose is a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond. It acts as an acceptor molecule in transglycosylation reactions catalyzed by CGTase [, ].
α-Cyclodextrin
Compound Description: α-Cyclodextrin is a cyclic oligosaccharide composed of six glucose units linked by α(1→4) glycosidic bonds. It is produced by the cyclization reaction of CGTase, which often utilizes maltohexaose as a precursor [, ].
β-Cyclodextrin
Compound Description: β-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by α(1→4) glycosidic bonds. It is produced by the cyclization reaction of CGTase, with maltoheptaose being a common precursor [, ].
γ-Cyclodextrin
Compound Description: γ-Cyclodextrin is a cyclic oligosaccharide consisting of eight glucose units joined by α(1→4) glycosidic bonds. It is produced through the cyclization reaction catalyzed by CGTase [, ].
Starch
Compound Description: Starch is a complex polysaccharide composed of glucose units, primarily linked by α(1→4) glycosidic bonds. It serves as the natural substrate for CGTase, from which the enzyme generates linear malto-oligosaccharides, including maltononaose, and subsequently, cyclodextrins [, , ].
Amylose
Compound Description: Amylose is a linear polysaccharide composed of glucose units linked by α(1→4) glycosidic bonds. It constitutes one of the major components of starch and can be utilized by branching enzymes to generate branched dextrins [].
Acarbose
Compound Description: Acarbose is a pseudotetrasaccharide that acts as a potent inhibitor of α-amylase and α-glucosidase enzymes []. It is often used in structural studies of enzymes like CGTase to understand their interactions with substrates and inhibitors [, ].
Pseudo-maltononaose
Compound Description: Pseudo-maltononaose is a non-natural substrate analog used to study the activity and specificity of enzymes that act on malto-oligosaccharides, such as G6-amylase [, ].
Source and Classification
Maltopentaose can be sourced from various microorganisms, particularly those belonging to the Bacillus genus, which produce maltopentaose-forming amylases. These enzymes facilitate the breakdown of starch into maltodextrins and oligosaccharides, including maltopentaose. The classification of maltopentaose falls under oligosaccharides, specifically maltooligosaccharides, due to its composition of multiple monosaccharide units.
Synthesis Analysis
The synthesis of maltopentaose can be achieved through several methods:
Enzymatic Hydrolysis:
Enzymes Used: Maltogenic amylases are commonly employed for the hydrolysis of starch to produce maltopentaose. For instance, Bacillus stearothermophilus produces an effective maltopentaose-forming amylase that can hydrolyze soluble starch.
Reaction Conditions: Optimal conditions for enzymatic activity typically include a temperature range of 50-70°C and a pH around 6.0-7.0. The concentration of starch and enzyme can significantly influence yield.
Chemoenzymatic Methods:
Recent studies have reported the chemoenzymatic synthesis of maltopentaose using specific substrates and enzymes under controlled conditions, enhancing the efficiency of production.
Polymerization Techniques:
Maltopentaose-conjugated polymers have been synthesized via homopolymerization techniques, where vinylbenzyl-terminated maltopentaose amide serves as a monomer.
Molecular Structure Analysis
Maltopentaose consists of five glucose units connected by α-1,4 glycosidic bonds, resulting in a linear structure. The molecular formula for maltopentaose is C30H50O25, with a molecular weight of approximately 650 g/mol. The structural configuration allows for hydrogen bonding between hydroxyl groups, contributing to its solubility in water and its ability to form gels or viscous solutions under certain conditions.
Structural Characteristics
Anomeric Carbon: The anomeric carbon at the reducing end contributes to its reducing sugar classification.
Conformation: The conformation of maltopentaose can be influenced by environmental factors such as pH and temperature, which affect its interactions with other molecules.
Chemical Reactions Analysis
Maltopentaose participates in various chemical reactions:
Hydrolysis:
Maltopentaose can undergo hydrolysis in the presence of water and specific enzymes (e.g., glucoamylase) to yield glucose units.
Transglycosylation:
Enzymatic transglycosylation reactions can modify maltopentaose to produce higher oligosaccharides or other derivatives.
Polymerization Reactions:
It can serve as a building block for synthesizing larger glycopolymers through radical polymerization techniques, enhancing its application in materials science.
Mechanism of Action
The mechanism of action for maltopentaose primarily involves its role as a substrate for various enzymes:
Enzymatic Hydrolysis: Enzymes such as α-amylase cleave the α-1,4 glycosidic bonds in starch to produce maltodextrins and subsequently maltopentaose.
Binding Interactions: Maltopentaose can interact with specific receptors or proteins due to its structural characteristics, influencing biological pathways such as cell signaling or immune responses.
Physical and Chemical Properties Analysis
Maltopentaose exhibits several notable physical and chemical properties:
Solubility: Highly soluble in water due to its multiple hydroxyl groups.
Melting Point: Does not have a defined melting point due to its hygroscopic nature.
Stability: Stable under acidic conditions but may degrade under extreme temperatures or prolonged exposure to high pH levels.
Viscosity: Forms viscous solutions at higher concentrations, which is beneficial for food applications.
Applications
Maltopentaose has diverse applications across various fields:
Food Industry: Used as a sweetener and thickening agent in food products due to its mild sweetness and functional properties.
Biotechnology: Acts as a substrate for fermentation processes or as an ingredient in culture media for microbial growth.
Pharmaceuticals: Investigated for potential applications in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Materials Science: Employed in the synthesis of biodegradable polymers and surfactants that enhance material properties.
Maltopentaose continues to be an area of active research, particularly regarding its enzymatic production methods and potential applications in health-related fields.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.